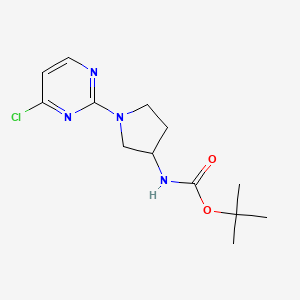![molecular formula C10H14ClNO2S B13559056 Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Material Science: Thiazole-based compounds are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole: Exhibits anticancer and antifungal activities.
This compound’s unique combination of a chloromethyl group and an ester functionality distinguishes it from other thiazole derivatives, potentially offering unique reactivity and applications.
Propriétés
Formule moléculaire |
C10H14ClNO2S |
|---|---|
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3 |
Clé InChI |
GMXNVTITMYMKTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C1=NC(=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

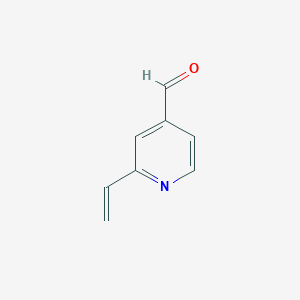
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
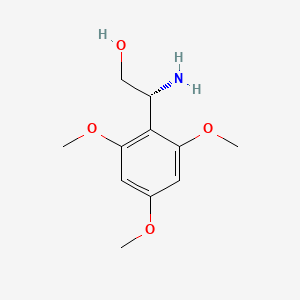

![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
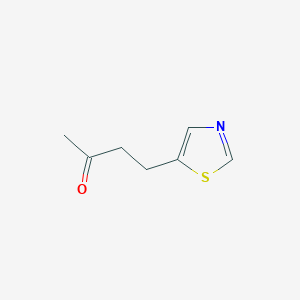
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


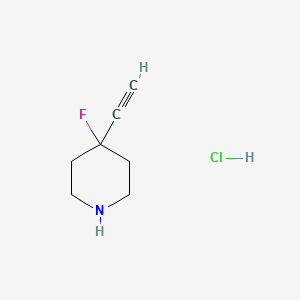
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
